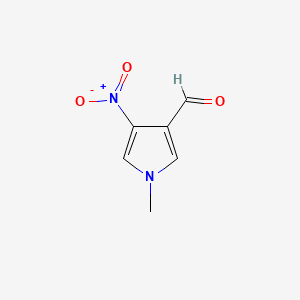
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate is a rhodium-based coordination complex with the molecular formula C14H18BF4O2Rh. This compound is known for its application as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis .
Mecanismo De Acción
Target of Action
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate, also known as Benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
This compound acts as a pre-catalyst, forming cationic COD-Rhodium complexes with phosphine ligands . These complexes then interact with the reactants, facilitating their transformation into the desired products . The exact nature of these interactions and the resulting changes depend on the specific reaction being catalyzed.
Biochemical Pathways
The compound is involved in several biochemical pathways, including the efficient 1,4-conjugate addition of arylboronic acids to enones . It also acts as a pre-catalyst for the addition of arylboronic acids to aryl aldehydes . In the presence of aluminum isopropoxide, it forms a self-supported heterogeneous catalyst for the stereoselective polymerization of phenylacetylene to cis-poly(phenylacetylene) .
Result of Action
The primary result of the compound’s action is the facilitation of chemical reactions, leading to the efficient production of desired products . At the molecular level, it enables the transformation of reactants into products by lowering the activation energy of the reaction . At the cellular level, its effects would depend on the specific context of its use.
Métodos De Preparación
The synthesis of Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate typically involves the reaction of rhodium precursors with cyclooctadiene and hydroquinone in the presence of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability and purity of the product . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to meet the required specifications for commercial use .
Análisis De Reacciones Químicas
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to unsaturated organic molecules.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.
Common reagents used in these reactions include arylboronic acids, enones, and aryl aldehydes. Major products formed from these reactions are often complex organic molecules with enhanced functional properties .
Aplicaciones Científicas De Investigación
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in biochemical studies to understand enzyme-like activities and reaction mechanisms.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Comparación Con Compuestos Similares
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate can be compared with other rhodium-based catalysts such as:
Bis(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate: Similar in structure but differs in the type of ligands coordinated to the rhodium center.
Chlorobis(ethylene)rhodium(I) dimer: Contains ethylene ligands and is used in different catalytic applications.
Acetylacetonatobis(ethylene)rhodium(I): Features acetylacetonate ligands and is known for its use in hydrogenation reactions.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct catalytic properties and selectivity in various organic transformations .
Propiedades
IUPAC Name |
benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYAQCGFXPPHA-PHFPKPIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC(=CC=C1O)O.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF4O2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B570998.png)





![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)
